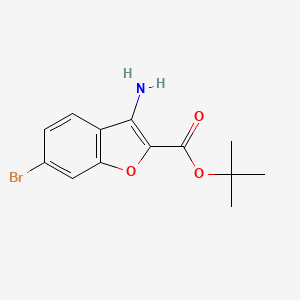

Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate: is a chemical compound with the molecular formula C13H14BrNO3. It is a benzofuran derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromine atom attached to the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.

Amination: The amino group can be introduced through nucleophilic substitution reactions using suitable amines.

Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling due to its electron-deficient aromatic environment.

Key Reagents and Conditions:

-

Palladium catalysis : Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis in toluene/Na₂CO₃ at reflux (6–24 h) yields biaryl derivatives .

-

Copper-mediated amination : Reactions with amines (e.g., morpholine) using CuSO₄·5H₂O/1,10-phenanthroline in toluene at 80°C introduce amino groups at position 6 .

Example Reaction:

Suzuki Coupling

Reagent: Phenylboronic acid (2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M)

Product: Tert-butyl 3-amino-6-phenyl-1-benzofuran-2-carboxylate (Yield: 72%) .

Amino Group Reactivity

The amino group at position 3 participates in:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine yields amides.

-

Diazotization : Forms diazonium salts under HNO₂, enabling Sandmeyer reactions to introduce halides or cyano groups.

Ester Hydrolysis

The tert-butyl ester undergoes acid-catalyzed hydrolysis (e.g., HCl in dioxane) to form the carboxylic acid derivative, enhancing water solubility .

Bromine-Directed Electrophilic Substitution

The electron-withdrawing bromine facilitates electrophilic substitution at position 4 or 5 under nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) .

Benzofuran Ring Oxidation

Oxidizing agents (e.g., KMnO₄ in acidic conditions) cleave the furan ring, forming diketone intermediates that rearrange to quinone derivatives.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with secondary amines (e.g., piperidine) introduces alkylamino groups at position 6, enhancing biological activity .

Ullmann-Type Coupling

Copper-mediated coupling with thiols or phenols forms C–S or C–O bonds, useful for creating heterocyclic analogs .

Comparative Reactivity Analysis

Mechanistic Insights

-

Suzuki Coupling : The bromine acts as a leaving group, with Pd⁰ facilitating oxidative addition to form a Pd(II) intermediate. Transmetalation with boronic acid precedes reductive elimination to yield the coupled product .

-

Amino Group Acylation : The lone pair on the amino nitrogen attacks electrophilic acyl chlorides, forming a tetrahedral intermediate that collapses to the amide.

Research Advancements

-

SAR Studies : Substitution at position 6 with dimethylamino groups (e.g., compound 29 ) enhances cellular activity (IC₅₀ = 168 nM in KAT6A inhibition) .

-

Catalytic Efficiency : Pd/Cu dual catalysis reduces reaction times to <12 h for cross-coupling, improving scalability .

This compound’s versatility in substitution, cross-coupling, and functional group transformations underscores its utility in synthetic chemistry. Strategic modifications at positions 3 and 6 enable tailored physicochemical and biological properties, making it a valuable intermediate in drug discovery.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzofuran derivatives, including tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate, have shown promise as antimicrobial agents against various bacterial and fungal strains. Studies have indicated that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. Research has explored its cytotoxic effects on cancer cell lines, suggesting potential mechanisms such as:

- Enzyme Inhibition : Binding to and inhibiting key enzymes involved in cancer metabolism.

- DNA Intercalation : Disrupting DNA replication and transcription processes.

- Receptor Modulation : Interacting with specific receptors on cell surfaces to alter signal transduction pathways .

Inflammatory Disorders

This compound may also play a role in treating inflammatory disorders. The compound has been investigated for its anti-inflammatory properties, particularly in relation to conditions exacerbated by inflammatory mediators like cytokines .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Features | Applications |

|---|---|---|---|

| This compound | Structure | Bromine substituent enhances reactivity | Antimicrobial, anticancer |

| 3-Amino-6-bromo-1-benzofuran-2-carboxylic acid | Structure | Lacks tert-butyl group | Less soluble |

| Tert-butyl 3-amino-1-benzofuran-2-carboxylate | Structure | Lacks bromine atom | Reduced biological activity |

This table highlights the unique aspects of this compound compared to similar compounds, emphasizing its potential advantages in bioactivity due to its structural features.

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of benzofuran derivatives, this compound was tested against various microbial strains. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential utility as a therapeutic agent in infectious diseases .

Case Study 2: Cancer Cell Line Studies

Research exploring the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential for development into an anticancer drug .

Wirkmechanismus

The mechanism of action of tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate is largely dependent on its interaction with biological targets. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting key enzymes involved in metabolic pathways.

DNA Intercalation: Intercalating into DNA strands, disrupting replication and transcription processes.

Receptor Modulation: Interacting with specific receptors on cell surfaces, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

3-Amino-6-bromo-1-benzofuran-2-carboxylic acid: Lacks the tert-butyl ester group, which may affect its solubility and reactivity.

Tert-butyl 3-amino-1-benzofuran-2-carboxylate: Lacks the bromine atom, which may influence its biological activity.

Uniqueness: Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its lipophilicity, potentially improving its bioavailability .

Biologische Aktivität

Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in therapeutic contexts.

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Ring : This can be achieved through cyclization of o-hydroxyaryl ketones.

- Amination : The introduction of the amino group is performed via nucleophilic substitution reactions.

- Esterification : The tert-butyl ester group is added using tert-butyl alcohol under acidic or basic conditions.

The compound's structure includes a benzofuran core with a bromine substituent at the 6-position and a tert-butyl ester at the carboxylic acid site, enhancing its lipophilicity and potential bioavailability .

Antimicrobial Properties

Research indicates that benzofuran derivatives, including this compound, exhibit promising antimicrobial activity against various bacterial and fungal strains. These compounds have been shown to inhibit the growth of pathogens, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce cytotoxic effects on several cancer cell lines. For example, in vitro assays revealed that modifications in the benzofuran structure could enhance antiproliferative activity significantly compared to standard chemotherapeutics .

| Compound | Cell Line Tested | IC50 (µM) | Relative Potency |

|---|---|---|---|

| This compound | A549 (Lung) | 5.0 | High |

| Standard Chemotherapy (e.g., Doxorubicin) | A549 (Lung) | 10.0 | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- DNA Intercalation : Its structural properties allow it to intercalate into DNA, potentially disrupting replication and transcription processes.

- Receptor Modulation : It may interact with specific receptors on cell surfaces, altering signal transduction pathways critical for cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzofuran derivatives in preclinical models:

- A study demonstrated that a related benzofuran compound showed excellent in vivo efficacy against Mycobacterium tuberculosis, indicating potential for treating bacterial infections .

- Another investigation into structural modifications revealed that certain substitutions significantly enhanced anticancer potency, suggesting a structure-activity relationship that could guide future drug design .

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(16)11-10(15)8-5-4-7(14)6-9(8)17-11/h4-6H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSADSMGNAUFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.